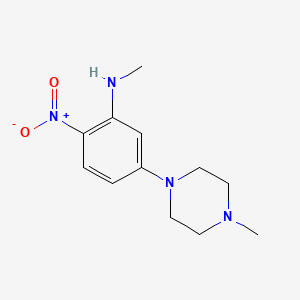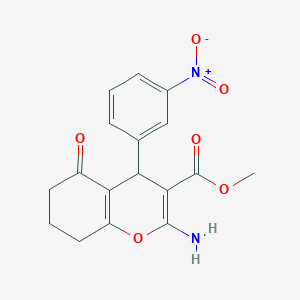
N-benzyl-N-(3-hydroxy-2-methylpropyl)-1-methyl-1H-pyrrole-2-carboxamide
Overview
Description
N-benzyl-N-(3-hydroxy-2-methylpropyl)-1-methyl-1H-pyrrole-2-carboxamide, commonly known as JNJ-1661010, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. It belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2).
Mechanism of Action
JNJ-1661010 acts as a positive allosteric modulator of the N-benzyl-N-(3-hydroxy-2-methylpropyl)-1-methyl-1H-pyrrole-2-carboxamide receptor, which is involved in regulating the release of glutamate in the brain. By binding to the receptor, JNJ-1661010 enhances its activity, leading to a decrease in glutamate release. This has been shown to have a beneficial effect on the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
JNJ-1661010 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. It has also been shown to increase the activity of various brain regions involved in regulating mood and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of JNJ-1661010 is its specificity for the N-benzyl-N-(3-hydroxy-2-methylpropyl)-1-methyl-1H-pyrrole-2-carboxamide receptor, which reduces the risk of off-target effects. However, its limited solubility in water can make it difficult to work with in certain lab experiments. Additionally, its high cost and limited availability can make it difficult to obtain for some researchers.
Future Directions
There are several potential future directions for research on JNJ-1661010. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Another area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in preclinical studies. Additionally, further studies are needed to determine the long-term safety and efficacy of JNJ-1661010 in humans.
Scientific Research Applications
JNJ-1661010 has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, and depression. It has been shown to have a positive effect on the symptoms of these disorders in preclinical studies.
properties
IUPAC Name |
N-benzyl-N-(3-hydroxy-2-methylpropyl)-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-14(13-20)11-19(12-15-7-4-3-5-8-15)17(21)16-9-6-10-18(16)2/h3-10,14,20H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVWVWHXEHGMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)C(=O)C2=CC=CN2C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(3-hydroxy-2-methylpropyl)-1-methyl-1H-pyrrole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(3-fluorobenzyl)oxy]benzyl}-3,4-dimethylaniline hydrochloride](/img/structure/B4069104.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4069108.png)
![N-2-biphenylyl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B4069115.png)

![6-amino-4-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4069128.png)
![3-allyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4069145.png)
![1-(2-methoxy-3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4069149.png)
![2-{[2-hydroxy-3-(4-thiomorpholinyl)propyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4069163.png)
![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(3-pyridinylmethyl)amine](/img/structure/B4069172.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-oxo-2-(2-thienyl)acetamide](/img/structure/B4069178.png)
![2,4-dichloro-N-[1-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B4069179.png)
![2-{[3-(4-chlorophenoxy)-2-hydroxypropyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B4069193.png)

![methyl 2-amino-4-{2-[(2-cyanobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4069202.png)